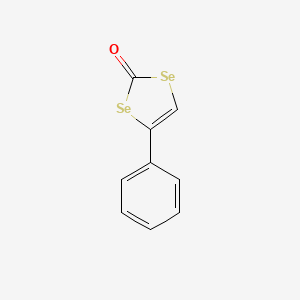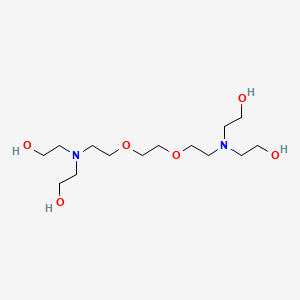
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is a complex organic compound with a molecular formula of C10H24N2O4 . This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tetradecane backbone, along with two hydroxyl groups attached to the ethyl side chains. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- typically involves the reaction of ethylene glycol with ethylenediamine under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow the compound to form hydrogen bonds and coordinate with metal ions, influencing biochemical processes. These interactions can modulate enzyme activity, protein folding, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,12-Bis(carboxylatomethyl)-6,9-dioxa-3,12-diazatetradecane-1,14-dioate: This compound has similar structural features but contains carboxylate groups instead of hydroxyl groups.
3,6,9,12-Tetraoxatetradecane-1,14-diol: This compound has a similar backbone but lacks nitrogen atoms.
6,9-Dioxa-3,12-diazatetradecane-1,14-dioic acid: This compound contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
6,9-Dioxa-3,12-diazatetradecane-1,14-diol, 3,12-bis(2-hydroxyethyl)- is unique due to its combination of hydroxyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Propiedades
Número CAS |
78995-84-3 |
|---|---|
Fórmula molecular |
C14H32N2O6 |
Peso molecular |
324.41 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(2-hydroxyethyl)amino]ethoxy]ethoxy]ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H32N2O6/c17-7-1-15(2-8-18)5-11-21-13-14-22-12-6-16(3-9-19)4-10-20/h17-20H,1-14H2 |
Clave InChI |
ZWMPUECCCFCDMM-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N(CCO)CCOCCOCCN(CCO)CCO |
Números CAS relacionados |
68958-63-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


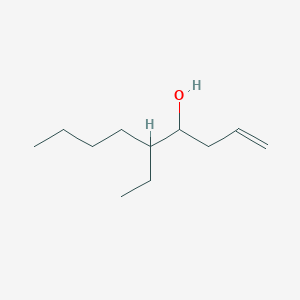

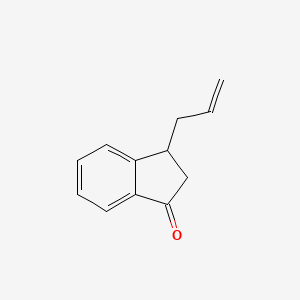
![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)

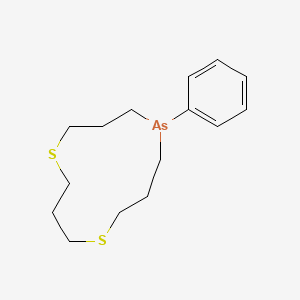
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)



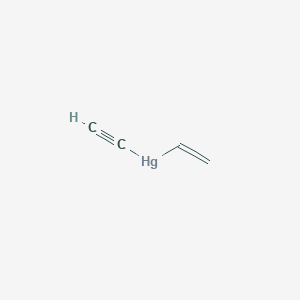
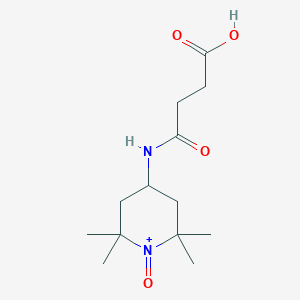
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
